N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
This compound features a 3-methoxyphenyl group linked via a propanamide chain to a 2-methyl-4-(thiophen-2-yl)-1,3-thiazole core.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-19-18(15-7-4-10-23-15)16(24-12)8-9-17(21)20-13-5-3-6-14(11-13)22-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFYENDQIZCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1017663-30-7 |
The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Research indicates that compounds containing thiazole moieties can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound has not been extensively characterized; however, similar compounds have shown activity against multiple targets:
- Antimicrobial Activity : Thiazole derivatives are known to exhibit antibacterial and antifungal properties. For instance, studies on related thiazole compounds demonstrated significant inhibition of bacterial growth at low micromolar concentrations.
- Anticancer Potential : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR of thiazole-based compounds suggests that modifications on the phenyl ring and the thiazole moiety can significantly affect biological activity. For example:
- Substitution patterns on the phenyl ring can enhance binding affinity to target proteins.
- The presence of electron-donating or electron-withdrawing groups can modify the compound's lipophilicity and solubility, impacting bioavailability.
Case Studies
- Antimicrobial Activity : A study investigated a series of thiazole derivatives similar to this compound, revealing that certain substitutions led to enhanced activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
- Anticancer Studies : In vitro assays demonstrated that compounds with structural similarities exhibited IC₅₀ values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate to high anticancer potential .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity : Cyclopentyl-substituted analogs () are more lipophilic than the target compound, which may affect membrane permeability .
- Hydrogen Bonding : Carbamimidamido groups (ZINC C13637710, ) increase polarity, whereas the target compound’s methoxy and thiophenyl groups balance lipophilicity and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
